![molecular formula C18H24N8O2S B2452804 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 713087-59-3](/img/structure/B2452804.png)
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H24N8O2S and its molecular weight is 416.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction disrupts the normal function of CDK2, leading to a halt in the cell cycle progression
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
Biological Activity
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine moiety and a pyrimidine-thioethyl group, suggesting possible interactions with various biological targets.
- Molecular Formula: C19H26N8O2S
- Molecular Weight: 430.5 g/mol
- IUPAC Name: 8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6-dione
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperazine and pyrimidine groups suggests potential for modulating neurotransmitter systems and enzymatic activities.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis pathways.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent. Its interaction with bacterial enzymes may disrupt essential metabolic processes.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM across different cell types. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage.
Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively. This suggests a promising avenue for developing new antibiotics.
Neuropharmacological Studies
In behavioral assays using rodent models, the compound displayed anxiolytic effects at lower doses (5 mg/kg), as measured by elevated plus maze tests. This points towards its potential utility in treating anxiety disorders.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |
---|---|---|---|
Antitumor | Various cancer cell lines | Reduced viability | 10 - 25 µM |
Antimicrobial | Staphylococcus aureus | Inhibition | 15 µg/mL |
Escherichia coli | Inhibition | 20 µg/mL | |
Neuropharmacological | Rodent models | Anxiolytic effect | 5 mg/kg |
Properties
IUPAC Name |
8-(4-ethylpiperazin-1-yl)-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c1-3-24-7-9-25(10-8-24)17-21-14-13(15(27)22-18(28)23(14)2)26(17)11-12-29-16-19-5-4-6-20-16/h4-6H,3,7-12H2,1-2H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGHQSOXSBVXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.